molecular formula C13H8Cl2INO B11556848 2,4-dichloro-N-(4-iodophenyl)benzamide

2,4-dichloro-N-(4-iodophenyl)benzamide

Cat. No.: B11556848
M. Wt: 392.02 g/mol
InChI Key: IPFWBDMRZHLEEF-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-iodophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and an iodine atom attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-iodophenyl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-iodoaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide.

    Electrophilic Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Coupling Reactions: Palladium catalysts in the presence of a base like potassium phosphate.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the substituents introduced.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2,4-dichloro-N-(4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific reactions, such as coupling reactions, that are not possible with other halogens. Additionally, the compound’s biological activity may be influenced by the size and electronegativity of the iodine atom, making it a valuable tool in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2,4-dichloro-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18)

InChI Key

IPFWBDMRZHLEEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

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